(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Description
Key Structural Divergences
The propylthio group at position 5 distinguishes this compound from remdesivir, which features a hydroxyl group in its monophosphate form. This thioether linkage enhances lipophilicity, potentially improving membrane permeability compared to oxygen-containing analogues. Meanwhile, the cyclopropylamino-difluorophenyl group at position 7 introduces steric bulk and electronic effects, with fluorine atoms modulating the phenyl ring’s electron density and metabolic stability.
The cyclopentane diol scaffold diverges from the ribose-like sugars seen in nucleoside analogues (e.g., remdesivir) or aromatic systems in kinase inhibitors. This scaffold’s conformational rigidity may restrict rotational freedom, optimizing target binding through preorganization. Comparatively, triazolopyrimidine derivatives explored in antimalarial research often feature fluoroalkyl groups (e.g., -CF~2~CH~3~) at position 2 to enhance metabolic stability, a strategy absent here but informative for future modifications.
Crystallographic and Spectroscopic Elucidation of Molecular Geometry
Crystallographic Insights
While explicit crystallographic data for this compound remains unpublished, analogous triazolopyrimidine structures provide a foundation for inferring its geometry. For example, X-ray analyses of related compounds reveal planar triazolopyrimidine cores with substituents adopting equatorial or axial orientations relative to the fused ring system. The cyclopropane ring in the (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl group likely exhibits a puckered conformation, with fluorine atoms occupying pseudo-axial positions to minimize steric clash.
The cyclopentane diol moiety probably adopts a twist-boat conformation , as observed in similar 1,2-diol systems, enabling optimal hydrogen bonding between hydroxyl groups and adjacent heteroatoms. Molecular modeling suggests that the 2-hydroxyethoxy chain extends outward from the cyclopentane ring, forming hydrogen bonds with solvent molecules or biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm, multiplet), aromatic fluorines (δ 6.8–7.2 ppm, coupled doublets), and hydroxyl groups (δ 2.5–3.5 ppm, broad singlets after exchange).
- ¹³C NMR : Resonances for the triazolopyrimidine carbons (δ 145–160 ppm), cyclopropane carbons (δ 15–25 ppm), and quaternary carbons in the cyclopentane ring (δ 70–80 ppm).
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Hydrogen Bonding Network
The molecule’s stability is bolstered by intramolecular hydrogen bonds, including:
- O-H∙∙∙N between the cyclopentane 1,2-diol and triazolopyrimidine N-atoms.
- N-H∙∙∙O between the cyclopropylamino group and hydroxyethoxy oxygen.
These interactions constrain molecular flexibility, potentially enhancing binding affinity to biological targets.
Properties
Molecular Formula |
C23H28F2N6O4S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15-,16-,17+,19+,20-/m1/s1 |
InChI Key |
OEKWJQXRCDYSHL-AVDPAMPWSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclopentane Functionalization
The synthesis begins with 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1 ), which undergoes nucleophilic substitution with a protected cyclopentane derivative, typically (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol (2 ). This step introduces the cyclopentane backbone and is conducted in aprotic dipolar solvents like acetonitrile or dichloromethane (DCM) at 25–30°C for 24–48 hours. The reaction yield ranges from 75–90%, with impurities such as dimeric byproducts controlled via pH-adjusted aqueous washes.
Nitro Reduction and Triazole Cyclization
The nitro group in the intermediate 3 is reduced to an amine using iron/acetic acid or catalytic hydrogenation. Subsequent diazotization with sodium nitrite (NaNO₂) in acetic acid at 0–5°C forms the triazolo[4,5-d]pyrimidine core (4 ). Critical parameters include:
- Temperature : <10°C to prevent over-nitrosation.
- Solvent : Biphasic systems (e.g., DCM/water) improve selectivity.
- Yield : 80–85% after recrystallization from ethyl acetate.
Coupling with Cyclopropylamine Derivative
Stereoselective Amination
The triazole intermediate 4 reacts with trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (5 ) in the presence of a base (e.g., K₂CO₃ or DIPEA) and acetonitrile at 20–25°C. Stereochemical integrity is maintained by using enantiomerically pure 5 , typically derived from mandelic acid resolution. Key considerations:
- Reaction Time : 4–7 hours for >99% conversion.
- Impurity Control : Washing with acidic (pH 3.5–4.5) and basic (pH 8–9) solutions removes unreacted amines and salts.
Deprotection and Final Purification
Ketal Deprotection
The protected cyclopentane intermediate 6 undergoes acid-catalyzed deprotection. Hydrochloric acid (HCl) in methanol or DCM/water at 10–20°C cleaves the ketal group, yielding the final diol. Avoiding methanol minimizes genotoxic methyl chloride formation; DCM is preferred for industrial safety.
Crystallization and Polishing
Crude product is recrystallized from ethyl acetate or acetonitrile/toluene mixtures. Ethyl acetate alone achieves 99.76% purity (HPLC) with a yield of 92.1%. Silica gel treatment further reduces residual impurities (<0.05%).
Comparative Analysis of Synthetic Routes
Larsson vs. Improved Process
The original Larsson method (US6.251.910) required high-pressure autoclaves and 40–45 hours for cyclopentane coupling, yielding 60–65% with chromatographic purification. The improved process (PMC4571033) uses ethylene glycol for condensation and Resin-NO₂ for diazotization, achieving 65% overall yield and 99.78% purity without chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions may introduce new functional groups to the difluorophenyl moiety.
Scientific Research Applications
Antiplatelet Activity
This compound is structurally related to ticagrelor, a well-known P2Y12 platelet inhibitor. Its mechanism of action involves antagonism of the P2Y12 receptor, which plays a crucial role in platelet aggregation. Studies have indicated that derivatives of this compound may offer enhanced antiplatelet effects compared to existing therapies, potentially improving outcomes in patients with cardiovascular diseases .
Cancer Therapy
Research has explored the potential of this compound in oncology. Its unique structure allows for interactions with various biological targets implicated in cancer progression. Preliminary studies suggest it may inhibit tumor growth and metastasis through modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Ticagrelor Derivatives
In a clinical trial assessing the efficacy of ticagrelor derivatives for patients with acute coronary syndrome, researchers found that compounds similar to (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol demonstrated superior platelet inhibition compared to standard treatments. The study highlighted the potential for these derivatives to reduce the incidence of thrombotic events post-surgery .
Case Study 2: Oncological Applications
A recent study investigated the anti-cancer properties of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in vitro and induced apoptosis in a dose-dependent manner. The findings suggest that further development could lead to new therapeutic strategies for resistant cancer types .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core and the difluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The cyclopropylamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Insights
Role of Substituents
- Cyclopropylamino Group: The (1R,2R)-2-(3,4-difluorophenyl)cyclopropylamino group in Ticagrelor enhances binding affinity to P2Y12 via hydrophobic and π-π interactions. Analogues lacking this group (e.g., 7h, 7k) show diminished activity .
- Propylthio vs.
- Stereochemistry : The (1S,2S,3R,5S) configuration in Ticagrelor optimizes spatial alignment with the receptor. Isomers like 7i (different cyclopropane stereochemistry) exhibit lower melting points, suggesting compromised stability .
Pharmacokinetic Considerations
- 7l (phenyl-substituted) demonstrates higher melting points (174–179°C) than Ticagrelor, indicating greater crystallinity but reduced solubility, which may limit bioavailability .
- The chloro analogue (CAS 1354945-69-9) serves as a synthetic precursor but lacks antiplatelet activity due to incomplete functionalization .
Formulation and Stability
In contrast, intermediates like 7i and 7k lack formulation data, highlighting Ticagrelor’s optimized development pipeline.
Biological Activity
The compound (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (CAS No. 1644461-85-7) is a synthetic molecule with potential applications in pharmacology, particularly in antiplatelet therapy. This article reviews its biological activity, chemical properties, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 522.57 g/mol |
| Melting Point | 206-208 °C |
| Boiling Point | 821.3 ± 75.0 °C (Predicted) |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and methanol (heated) |
| pKa | 13.25 ± 0.70 (Predicted) |
Stability and Storage
The compound is hygroscopic and should be stored in a freezer at -20 °C under an inert atmosphere to maintain stability and prevent degradation .
The compound is structurally related to ticagrelor, a well-known antiplatelet agent that inhibits platelet aggregation by blocking the P2Y12 receptor for adenosine diphosphate (ADP). This inhibition prevents the activation of the glycoprotein IIb/IIIa complex, reducing thrombus formation .
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit significant antiplatelet activity. A comparative study highlighted its effectiveness against other antiplatelet agents like clopidogrel and prasugrel, suggesting a favorable pharmacokinetic profile .
Case Studies
- Antiplatelet Efficacy : In vitro assays demonstrated that the compound significantly inhibited ADP-induced platelet aggregation in human platelets, with an IC50 value comparable to ticagrelor .
- Safety Profile : Toxicological assessments showed a low incidence of adverse effects in animal models, indicating a promising safety profile for further clinical development .
Comparative Analysis
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (1S,2S,3R,5S) | 0.5 | P2Y12 receptor antagonist |
| Ticagrelor | 0.4 | P2Y12 receptor antagonist |
| Clopidogrel | 1.0 | P2Y12 receptor antagonist |
Future Research Directions
Further studies are necessary to explore the full pharmacological profile of this compound. Focus areas include:
- Long-term safety and efficacy in clinical trials.
- Exploration of potential off-target effects.
- Development of novel formulations to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
